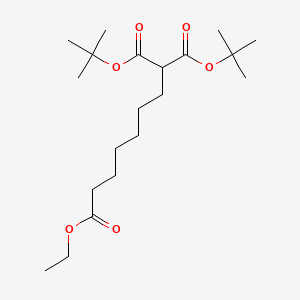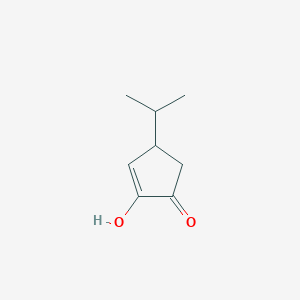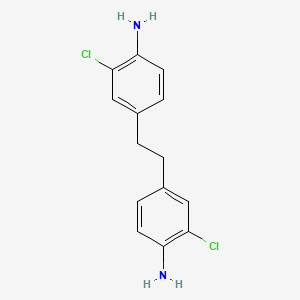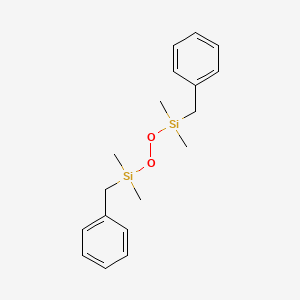![molecular formula C11H20N4O3S2 B14629247 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one CAS No. 57116-08-2](/img/structure/B14629247.png)
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their structural motifs that are prevalent in pharmaceuticals, natural products, and intermediates in organic syntheses
Preparation Methods
The synthesis of 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one can be achieved through several methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines . Another method includes the diamination of olefins, which is a process that introduces two amino groups into an olefinic substrate . Additionally, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also viable synthetic routes . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the morpholine or sulfanyl groups .
Scientific Research Applications
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being explored for its potential therapeutic properties, including its ability to interact with specific molecular targets . In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved. The presence of morpholine and sulfanyl groups in its structure enhances its ability to interact with these targets .
Comparison with Similar Compounds
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one can be compared with other similar compounds, such as other imidazolidin-2-ones and their derivatives . These compounds share a common core structure but differ in the substituents attached to the imidazolidin-2-one ring. The presence of morpholine and sulfanyl groups in this compound makes it unique and potentially more versatile in its applications . Similar compounds include 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-thione and 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-amine .
Properties
CAS No. |
57116-08-2 |
|---|---|
Molecular Formula |
C11H20N4O3S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,3-bis(morpholin-4-ylsulfanyl)imidazolidin-2-one |
InChI |
InChI=1S/C11H20N4O3S2/c16-11-14(19-12-3-7-17-8-4-12)1-2-15(11)20-13-5-9-18-10-6-13/h1-10H2 |
InChI Key |
ILFJDNLFXJECHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1SN2CCOCC2)SN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)



![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)



![[(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B14629188.png)




![4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14629217.png)
